molecular formula C4H8F3NO B6157837 (2S)-2-amino-4,4,4-trifluorobutan-1-ol CAS No. 1268883-23-3

(2S)-2-amino-4,4,4-trifluorobutan-1-ol

Cat. No. B6157837
CAS RN: 1268883-23-3
M. Wt: 143.1
InChI Key:
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Description

(2S)-2-amino-4,4,4-trifluorobutan-1-ol, also known as 2-amino-4,4,4-trifluorobutanol, is a fluorinated organic compound that has a wide range of applications in scientific research. It is a colorless liquid with a low melting point and high boiling point, and is relatively stable in air. It is a chiral molecule, meaning it has two forms, one of which is the (2S) form, which is the form most commonly used in scientific research. It is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a substrate in enzyme-catalyzed reactions.

Scientific Research Applications

(2S)-(2S)-2-amino-4,4,4-trifluorobutan-1-ol,4-trifluorobutan-1-ol has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a substrate in enzyme-catalyzed reactions. It is also used as a ligand in the synthesis of organometallic compounds, as a solvent in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals. In addition, it is used as a stabilizer in the synthesis of polymers, as a catalyst in the catalytic hydrogenation of alkenes, and as a reactant in the synthesis of fluorinated compounds.

Mechanism of Action

The mechanism of action of (2S)-(2S)-2-amino-4,4,4-trifluorobutan-1-ol,4-trifluorobutan-1-ol is dependent on its application. In the case of its use as a reagent in organic synthesis, the compound acts as a nucleophile, which means it can react with electrophiles to form new bonds. In the case of its use as a catalyst in chemical reactions, the compound can increase the rate of the reaction by acting as a Lewis acid, which means it can donate electrons to the reaction substrate. In the case of its use as a substrate in enzyme-catalyzed reactions, the compound can act as an electron donor, which means it can transfer electrons to the enzyme, allowing the enzyme to catalyze the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-(2S)-2-amino-4,4,4-trifluorobutan-1-ol,4-trifluorobutan-1-ol are not well-understood. It is known that the compound has low toxicity and is not mutagenic or teratogenic. In addition, it has been shown to be non-carcinogenic in animal studies. However, further research is needed to determine the potential long-term effects of the compound on humans.

Advantages and Limitations for Lab Experiments

The main advantages of using (2S)-(2S)-2-amino-4,4,4-trifluorobutan-1-ol,4-trifluorobutan-1-ol in laboratory experiments are its low toxicity, low cost, and wide availability. In addition, the compound is relatively stable in air, which makes it easy to store and handle. The main limitation of the compound is its chirality, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for research into (2S)-(2S)-2-amino-4,4,4-trifluorobutan-1-ol,4-trifluorobutan-1-ol. These include further research into its biochemical and physiological effects, its potential uses in drug development, its potential applications in materials science, and its potential uses in nanotechnology. In addition, further research could be conducted into its potential applications in catalysis, its potential uses as a solvent, and its potential uses in chemical synthesis. Finally, further research could be conducted into its potential uses as a substrate in enzyme-catalyzed reactions.

Synthesis Methods

The most common method of synthesizing (2S)-(2S)-2-amino-4,4,4-trifluorobutan-1-ol,4-trifluorobutan-1-ol is via a two-step process involving the reaction of trifluoroacetic acid with 4-bromobutanol and then the subsequent reaction of the resulting product with ammonia. The first step is a nucleophilic substitution reaction, in which the bromine atom of the 4-bromobutanol is replaced by the trifluoroacetate anion. The second step is an amination reaction, in which the resulting trifluorobutanoic acid is reacted with ammonia to form the desired (2S)-(2S)-2-amino-4,4,4-trifluorobutan-1-ol,4-trifluorobutan-1-ol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-4,4,4-trifluorobutan-1-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,2,2-trifluoroacetamide", "2-bromo-1-butanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Acetic acid", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of 2,2,2-trifluoroacetamide to 2,2,2-trifluoroacetaldehyde", "React 2,2,2-trifluoroacetamide with sodium hydroxide and hydrochloric acid to form 2,2,2-trifluoroacetaldehyde", "Step 2: Conversion of 2,2,2-trifluoroacetaldehyde to 2-bromo-4,4,4-trifluorobutanal", "React 2,2,2-trifluoroacetaldehyde with 2-bromo-1-butanol in the presence of sodium borohydride to form 2-bromo-4,4,4-trifluorobutanal", "Step 3: Conversion of 2-bromo-4,4,4-trifluorobutanal to (2S)-2-amino-4,4,4-trifluorobutan-1-ol", "React 2-bromo-4,4,4-trifluorobutanal with acetic acid and sodium borohydride to form (2S)-2-amino-4,4,4-trifluorobutan-1-ol", "Purify the product by recrystallization from methanol and water" ] }

CAS RN

1268883-23-3

Product Name

(2S)-2-amino-4,4,4-trifluorobutan-1-ol

Molecular Formula

C4H8F3NO

Molecular Weight

143.1

Purity

95

Origin of Product

United States

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